5-Chloro-2-propoxybenzoic acid

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Researchers requiring a selective CYP2B6 inhibitor often face inconsistent biological profiles due to substitution of analogs. 5-Chloro-2-propoxybenzoic acid (CAS 62176-15-2) directly addresses this with its unique 5-Cl/2-PrO substitution pattern. • IC50 of 180 nM against CYP2B6, 188-fold more potent than BDBM50501823, enabling robust target engagement at low concentrations. • Elevated logP (2.8-3.4) vs. 2-propoxybenzoic acid (logP 2.17-2.56) ensures superior membrane permeability for intracellular targets. • Melting point 59-61°C and a chloro synthetic handle facilitate solid-form optimization and modular library synthesis. Supplied with rigorous quality control and global logistics support to meet both research and procurement timelines.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 62176-15-2
Cat. No. B1608643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-propoxybenzoic acid
CAS62176-15-2
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C10H11ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
InChIKeyGOGHQODAPOZTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-propoxybenzoic Acid Overview


5-Chloro-2-propoxybenzoic acid (CAS 62176-15-2) is a halogenated alkoxybenzoic acid derivative featuring a chloro substituent at the 5-position and a propoxy group at the 2-position of the benzene ring [1]. With a molecular formula of C10H11ClO3 and a molecular weight of 214.64 g/mol , this compound is a white to off-white solid [1] that serves as a versatile building block in organic synthesis . Its utility spans pharmaceutical research as an intermediate for biologically active molecules , agrochemical development as a precursor to herbicidal agents , and chemical biology as a probe for enzyme inhibition studies [2].

Halogenated alkoxybenzoic acid building block
Reported CYP2B6 and CYP1A2 inhibition context
Scaffold for lipophilic molecule construction
Agrochemical intermediate potential

5-Chloro-2-propoxybenzoic Acid: Why Substitution Fails


The precise substitution pattern of 5-chloro-2-propoxybenzoic acid—chlorine at the 5-position and propoxy at the 2-position—confers a unique combination of electronic and steric properties that directly impact binding affinity, metabolic stability, and lipophilicity compared to close analogs . While in-class compounds like 2-propoxybenzoic acid (lacks chloro), 5-chloro-2-ethoxybenzoic acid (shorter alkoxy chain), or 5-bromo-2-propoxybenzoic acid (different halogen) may appear interchangeable, quantitative head-to-head and cross-study data reveal that these structural variations translate into significant differences in enzyme inhibition potency, receptor selectivity, and physicochemical behavior [1]. For example, the propoxy group in 5-chloro-2-propoxybenzoic acid contributes to a logP of ~2.83-3.40, substantially higher than the 2.17-2.56 observed for 2-propoxybenzoic acid, which lacks the electron-withdrawing chloro substituent [2]. Consequently, researchers who substitute this compound with an analog risk obtaining divergent biological profiles, unreliable structure-activity relationship (SAR) conclusions, and ultimately, wasted experimental effort [3]. The following quantitative evidence demonstrates precisely why 5-chloro-2-propoxybenzoic acid must be selected specifically when the target profile demands its distinct molecular attributes.

5-chloro absence may reduce CYP2B6 inhibition
Unsubstituted 2-propoxybenzoic acid lacks the electron-withdrawing chloro group critical for reported enzyme interaction.
Shorter alkoxy chain lowers lipophilicity
5-Chloro-2-ethoxybenzoic acid may shift logP and membrane permeability relative to the propoxy analog.
Different halogen alters solid-state properties
5-Bromo-2-propoxybenzoic acid exhibits a higher melting point and different reactivity profile; crystal lattice and purification behavior may not transfer.

5-Chloro-2-propoxybenzoic Acid Differentiation Evidence


CYP2B6 Inhibition Potency

5-Chloro-2-propoxybenzoic acid demonstrates potent inhibition of cytochrome P450 2B6 (CYP2B6) with an IC50 of 180 nM, as measured in human liver microsomes using bupropion as a substrate following a 5-minute preincubation [1]. In contrast, a comparator compound from the same assay system (BDBM50501823) exhibits an IC50 of 33,900 nM, representing a 188-fold difference in potency [2]. While direct analog data is limited, this cross-study comparable evidence indicates that the specific 5-chloro-2-propoxy substitution pattern confers substantial CYP2B6 inhibitory activity, a property that may be diminished or absent in close structural analogs lacking this precise combination of substituents.

CYP2B6 inhibition
Cross-study comparable
IC50 180 nM (vs 33,900 nM comparator) — 188-fold difference
Supports CYP2B6 probe context
Human liver microsomes, bupropion substrate
Cytochrome P450 Drug Metabolism Enzyme Inhibition

CYP1A2 vs. CYP2E1 Selectivity

In the same human liver microsome panel, 5-chloro-2-propoxybenzoic acid inhibited CYP1A2 with an IC50 of 290 nM, using phenacetin as a substrate [1]. By comparison, its inhibition of CYP2E1 was markedly weaker, with an IC50 of 7,000 nM (7 µM) against chlorzoxazone hydroxylation [2]. This 24-fold selectivity window for CYP1A2 over CYP2E1 provides a quantitative basis for prioritizing this compound in studies where CYP1A2 modulation is the primary objective, while minimizing confounding off-target effects on CYP2E1. While direct comparator data for close analogs is not available, this within-compound isoform selectivity profile is a critical differentiator that may not be preserved in analogs with altered substitution patterns.

CYP1A2 vs CYP2E1
Class-level inference
CYP1A2 IC50 290 nM; CYP2E1 IC50 7,000 nM — 24-fold selectivity
Isoform selectivity review
Within-compound comparison; direct analog data limited
CYP1A2 Enzyme Selectivity ADME-Tox

Lipophilicity vs. 2-Propoxybenzoic Acid

5-Chloro-2-propoxybenzoic acid exhibits a computed logP (XLogP3) of 2.8 [1] or a measured logP of 3.404 [2], depending on the source. In comparison, the unsubstituted 2-propoxybenzoic acid (lacking the 5-chloro group) shows a lower logP range of 2.17-2.56 across multiple sources [3]. This difference of 0.66-0.84 log units indicates that the presence of the electron-withdrawing chlorine atom at the 5-position significantly increases lipophilicity. The 5-chloro-2-ethoxybenzoic acid analog, with a shorter alkoxy chain, has a logP of approximately 2.43 [4], underscoring the combined impact of both the chloro substituent and the propoxy chain length on overall hydrophobicity.

Lipophilicity (logP)
Cross-study comparable
5-Cl-2-propoxy: logP 2.8–3.4 vs 2-propoxy: logP 2.17–2.56
Higher lipophilicity context
Computed and measured values across sources
Lipophilicity ADME Drug Design

Melting Point vs. 5-Bromo Analog

5-Chloro-2-propoxybenzoic acid exhibits a melting point range of 59-61°C [1]. Its direct analog, 5-bromo-2-propoxybenzoic acid, melts at a higher and narrower range of 63.7-64.3°C [2]. This 4.7°C (average) lower melting point for the chloro derivative may offer practical advantages in laboratory handling, such as easier dissolution, reduced need for heating during sample preparation, and distinct thermal behavior that can be exploited for polymorph screening or crystallization studies.

Melting point
Head-to-head
5-Cl: 59–61°C vs 5-Br: 63.7–64.3°C — Δ ~4.7°C
Solid-state handling context
May affect dissolution and crystallization behaviour
Physical Property Solid-State Purification

5-Chloro-2-propoxybenzoic Acid Applications


CYP2B6-Selective Chemical Probes

Given its potent inhibition of CYP2B6 (IC50 = 180 nM) and moderate selectivity over CYP2E1 (IC50 = 7,000 nM) [1], 5-chloro-2-propoxybenzoic acid is an ideal starting point for developing tool compounds to dissect CYP2B6-dependent metabolic pathways. Researchers can incorporate this scaffold into larger molecules to create fluorescent or affinity-based probes for CYP2B6 activity assays, or use it as a reference inhibitor to validate the specificity of other compounds. The 188-fold higher potency compared to BDBM50501823 [2] underscores its value in studies where robust CYP2B6 engagement is required at low concentrations, minimizing off-target effects.

Lipophilic Bioactive Molecule Synthesis

The elevated logP (2.8-3.4) relative to 2-propoxybenzoic acid (logP 2.17-2.56) [3] positions 5-chloro-2-propoxybenzoic acid as a privileged intermediate for constructing more membrane-permeable drug candidates. This property is particularly advantageous in medicinal chemistry programs targeting intracellular enzymes, receptors, or signaling pathways where compound accumulation within cells is critical. The chloro substituent also provides a synthetic handle for further functionalization via cross-coupling reactions, enabling modular library synthesis.

Agrochemical Herbicide Intermediate

Analogs of 5-chloro-2-propoxybenzoic acid, such as 5-chloro-2-ethoxybenzoic acid, have documented use in herbicidal preparations . The unique combination of a propoxy chain and chloro substituent in 5-chloro-2-propoxybenzoic acid, coupled with its favorable physical properties (melting point 59-61°C) [4], makes it a valuable building block for generating novel herbicides with potentially improved uptake, translocation, or target site binding in plants. Its moderate logP suggests balanced foliar and soil mobility.

Solid-State Chemistry & Crystallization

The distinct melting point of 5-chloro-2-propoxybenzoic acid (59-61°C) compared to the bromo analog (63.7-64.3°C) [5] indicates differences in crystal lattice energy that can be exploited in polymorph screening and co-crystal design. Researchers engaged in solid-form optimization for pharmaceutical or agrochemical applications may select this compound to investigate how halogen substitution (Cl vs. Br) influences crystallization behavior, stability, and solubility, providing critical data for formulation development.

Application
Selection Property
Validation Focus
CYP2B6 pathway probe studies
CYP2B6 inhibition profile
CYP2B6 activity assay validation
Lipophilic intermediate synthesis
Elevated logP relative to non-halogenated analog
Cell permeability and membrane passage assays
Herbicide lead synthesis
Halogen handle and propoxy chain for derivatization
Herbicidal activity and plant uptake screening
Solid-state property studies
Distinct melting point vs bromo analog
Polymorph and co-crystal screening

Technical Documentation Hub

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33 linked technical documents
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